Di-sec-butyl phthalate

Description

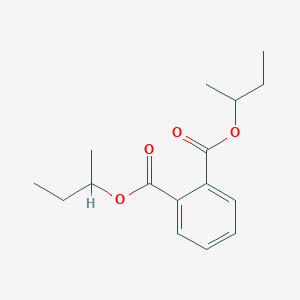

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGVMADJBQOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290301 | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-61-6 | |

| Record name | NSC67890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Transport Pathways of Di Sec Butyl Phthalate

Occurrence and Fate in Atmospheric Compartments

Specific studies detailing the vapor pressure of Di-sec-butyl phthalate (B1215562) and its subsequent behavior in the vapor phase within the atmosphere could not be identified in the available literature. Similarly, research focusing on its adsorption characteristics to atmospheric particulate matter is not presently available.

There is a lack of specific data on the removal of Di-sec-butyl phthalate from the atmosphere through wet deposition (rain or snow) and dry deposition (settling of particles).

Aquatic System Contamination and Partitioning Behavior

Information on the presence and behavior of this compound in aquatic environments is limited, with isolated findings in specific wastewater types.

Dedicated monitoring studies that report the concentration of this compound in freshwater systems, such as rivers and lakes, or in marine environments are not available in the reviewed scientific literature.

The presence of this compound has been identified in specific effluent types. A study analyzing the composition of salon wastewater detected this compound at a significant concentration. ymaws.com This finding points to certain commercial products and industrial activities as potential sources of this compound in wastewater streams.

| Source | Sample Type | Concentration | Reference |

|---|---|---|---|

| Salon | Wastewater | 215.74 ppm | ymaws.com |

While detailed kinetic studies are lacking, there is evidence to suggest that this compound is susceptible to biodegradation. One study noted that when released from discarded face masks into a soil environment, the compound was degraded over time, likely by fungi and bacteria under aerobic conditions. nih.gov However, this study did not provide specific degradation rates or half-life data for the compound in an aqueous medium. nih.gov Research quantifying the biodegradation kinetics, such as first-order decay rates or half-lives in water, is not currently available.

Terrestrial Environment Presence and Mobility

The terrestrial environment is a significant reservoir for this compound, with contamination documented in various settings. Its mobility and persistence in soil and sediments are key factors in its environmental impact.

Soil Contamination in Diverse Settings

This compound, often grouped with other phthalates like di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP), is a common contaminant in agricultural and industrial soils. mdpi.commdpi.com The use of plastic products in agriculture, such as plastic films, is a major source of phthalate contamination in these soils. mdpi.comfrontiersin.org Over time, these plasticizers can leach into the soil due to environmental factors like UV radiation and temperature changes. mdpi.com

Studies have shown that the concentration of phthalates can be significant in agricultural areas. For instance, in some agricultural soils in China, the concentration of DnBP has been found to reach up to 57.7 mg/kg. frontiersin.org The levels of phthalates in soils can vary based on human activities, with industrialized areas generally showing the highest concentrations, followed by urban and then rural or agricultural soils. mdpi.com

| Setting | Key Phthalates Detected | Reported Concentration Ranges/Observations |

| Agricultural Soils | Di-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP) | DnBP concentrations can reach up to 57.7 mg/kg. frontiersin.org |

| Industrialized Area Soils | Phthalate Acid Esters (PAEs) | Highest concentrations compared to other land uses. mdpi.com |

| Urban Soils | Phthalate Acid Esters (PAEs) | Higher concentrations than suburban and rural soils. mdpi.com |

| Plastic Greenhouse Soils | Di-n-butyl phthalate (DnBP), Di(2-ethylhexyl) phthalate (DEHP) | Median concentrations of total phthalates were 73.9 µg/kg. nih.gov |

Migration and Retention in Soil Matrices

The movement and retention of this compound in soil are influenced by several factors, including soil composition and environmental conditions. The adsorption of phthalates onto soil particles occurs mainly through physical mechanisms. mdpi.com Soil properties such as pH and the amount of soil organic matter (SOM) play a crucial role in the degradation and retention of phthalates. researchgate.net

Clay and soils rich in organic matter tend to have a strong adsorption capacity for phthalates, which limits their downward movement. mdpi.com In contrast, sandy soils with low organic content exhibit less adsorption, leading to greater mobility. mdpi.com The migration of phthalates is also affected by their chemical properties, such as their low water solubility and high lipophilicity, which favor their partitioning into soil organic matter. publish.csiro.au

Accumulation in Sediments

Sediments in aquatic environments can act as a sink for this compound and other phthalates. These compounds can enter water bodies through runoff from contaminated soils and direct discharge. Once in the water, their hydrophobic nature causes them to partition from the water column and accumulate in the bottom sediments. nih.gov

Studies have detected significant levels of phthalates in river and reservoir sediments. For example, in the Three Gorges Reservoir in China, Di-n-butyl phthalate was identified as a dominant phthalate pollutant in the sediment. mdpi.com The adsorption of DBP by sediment is a rapid process, with equilibrium often reached within two hours. mdpi.com The organic matter present on the surface of sediment particles plays a significant role in this adsorption process. mdpi.com

Biotic Transfer and Accumulation Dynamics

The transfer and accumulation of this compound within living organisms and through food chains are critical aspects of its environmental fate.

Bioaccumulation in Aquatic Organisms and Food Chains

This compound and other phthalates can be taken up by aquatic organisms from their surrounding environment. Due to their hydrophobic nature, phthalates are expected to have a high potential for bioaccumulation in aquatic life. sfu.caresearchgate.net However, the actual bioaccumulation can vary significantly among different species. This variability is often attributed to differences in metabolic transformation rates among organisms. sfu.caresearchgate.net

Lower molecular weight phthalates have shown bioaccumulation factors in both laboratory and field studies that are greater than what would be predicted based on lipid-water partitioning alone. sfu.ca In contrast, higher molecular weight phthalates often show evidence of trophic dilution, where their concentration decreases at higher trophic levels. sfu.ca This is likely due to metabolic processes that break down these compounds. sfu.ca For instance, the swimming crab (Portunus trituberculatus) can accumulate Di-n-butyl phthalate in a concentration-dependent manner and metabolize it into other compounds. nih.gov

| Organism/Trophic Guild | Phthalate(s) Studied | Bioaccumulation Findings |

| Algae | Phthalate Esters | Bioconcentration factors (BCFs) are generally highest in algae. sfu.ca |

| Invertebrates | Phthalate Esters | Intermediate BCFs compared to algae and fish. sfu.ca |

| Fish | Phthalate Esters | BCFs are generally lowest in fish. sfu.ca |

| Swimming Crab (Portunus trituberculatus) | Di-n-butyl phthalate (DBP) | Accumulates DBP in a concentration-dependent manner and metabolizes it. nih.gov |

Potential for Trophic Transfer to Higher Organisms

The transfer of this compound through the food chain to higher trophic level organisms is a significant concern. While some studies suggest trophic dilution for higher molecular weight phthalates, the potential for transfer still exists. sfu.ca Organisms at higher trophic levels can be exposed to these compounds by consuming contaminated prey. sfu.ca

Empirical and modeled data suggest that some long-chain phthalates have low biomagnification potential. canada.ca However, the presence of these compounds in various aquatic species confirms their bioavailability. canada.ca For example, studies on food chains involving algae, crustaceans, and fish have shown that phthalates can be transferred from lower to higher trophic levels. researchgate.net This dietary intake can lead to the accumulation of these compounds in top predators, potentially posing risks to their health. researchgate.net

Advanced Analytical Methodologies for Di Sec Butyl Phthalate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as the gold standard for the definitive identification and quantification of phthalates due to its exceptional separation power and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like di-sec-butyl phthalate (B1215562). nih.govcore.ac.uk It is frequently employed for trace analysis in diverse environmental and consumer product samples. peakscientific.com In a typical GC-MS analysis, the sample extract is injected into the instrument, where the components are vaporized and separated based on their boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. scholarlinkinstitute.org

The selection of the ion source and detector mode is critical for achieving desired sensitivity. For instance, using selected ion monitoring (SIM) mode significantly enhances sensitivity compared to a full-scan mode, allowing for the detection of target compounds at much lower concentrations. peakscientific.comnih.gov Studies have demonstrated that with proper method optimization, GC-MS can reliably detect and quantify a range of phthalates, including isomers like dibutyl phthalate (DBP), at levels far below regulatory limits. peakscientific.com For example, a method for analyzing coffee brews using liquid-liquid extraction followed by GC-MS in SIM mode reported quantification limits for phthalates between 5 and 20 µg L−1. nih.gov Another study on drinking water and food matrices achieved a limit of detection (LOD) of 3.3 µg/L and a limit of quantification (LOQ) of 10 µg/L. core.ac.uk

Hydrogen is increasingly being adopted as a carrier gas alternative to helium for GC-MS analysis of phthalates, demonstrating comparable performance. peakscientific.com A study using hydrogen carrier gas with an Agilent 7010B TQ GC/MS successfully detected a mixture of eight phthalates, including DBP, down to a concentration of 1 ppm using SIM detection. peakscientific.com Sample preparation, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is a crucial step to isolate the phthalates from the sample matrix and concentrate them prior to analysis. nih.govresearchgate.net

Table 1: Performance of GC-MS Methods for Phthalate Analysis

| Matrix | Target Analyte(s) | Extraction Method | LOD | LOQ | Recovery Rate | Reference |

|---|---|---|---|---|---|---|

| Coffee Brew | Di-butyl phthalate & others | Liquid-Liquid Extraction (Hexane) | - | 5-20 µg/L | >78% | nih.gov |

| Drinking Water | Dimethylphthalate, Diethylphthalate, Di-n-butylphthalate & others | Liquid-Liquid Extraction (n-hexane) | 3.3 µg/L | 10 µg/L | 72.9-124.9% | core.ac.uk |

| Solid Foods (Cereal, Noodles) | Dimethylphthalate, Diethylphthalate, Di-n-butylphthalate & others | Solvent Extraction (n-hexane) | 0.33 mg/kg | 1 mg/kg | 72.9-124.9% | core.ac.uk |

| Ground Water | Dimethyl-Phthalate, Diethyl-Phthalate, Di-n-Butyl-Phthalate & others | Liquid-Liquid Extraction | 0.1 µg/L | - | - | scholarlinkinstitute.org |

While GC-MS is excellent for the parent compound, liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing phthalate metabolites in biological samples like urine and serum. mdpi.comresearchgate.net Phthalates are rapidly metabolized in the body to their corresponding monoesters and further oxidative products, which are then excreted. mdpi.comoup.com Analyzing these metabolites serves as a more reliable biomarker of exposure, as it circumvents issues of external contamination from the parent compound during sample collection and analysis. oup.com

For instance, di-n-butyl phthalate (DBP) is metabolized to mono-n-butyl phthalate (MBP). mdpi.com LC-MS/MS methods are developed to quantify these metabolites with high sensitivity and specificity. mdpi.comresearchgate.net Column-switching LC-MS/MS is an advanced technique that enhances sample clean-up by using a "trap" column to capture analytes of interest from the raw sample (e.g., diluted urine) while diverting interfering matrix components to waste. The trapped analytes are then eluted onto an analytical column for separation and detection. researchgate.net This approach significantly improves the limit of detection, allowing for the quantification of metabolites at concentrations relevant for the general population. researchgate.net Studies have confirmed the anti-androgenic effects of DBP and its metabolite MBP and have used LC-MS to measure changes in steroid hormone levels in cell cultures exposed to these compounds. mdpi.com

The accuracy of these biomonitoring studies depends critically on the purity and accuracy of certified metabolite standards, as discrepancies between lots and suppliers can significantly affect results. oup.com

Immunoassay-Based Detection Systems

Immunoassays offer a rapid, cost-effective, and portable alternative to chromatographic methods for screening large numbers of samples. These methods rely on the specific binding between an antibody and the target analyte (antigen).

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that allows for the rapid determination of low-molecular-weight analytes without separation steps. publichealthtoxicology.com The principle involves a competitive binding reaction between the target analyte (e.g., DSBP) in a sample and a fluorescently labeled tracer for a limited number of specific antibody binding sites. The degree of polarization of the emitted fluorescence is inversely proportional to the concentration of the target analyte in the sample.

Recent research has focused on developing sensitive and simple FPIA methods for detecting dibutyl phthalate (DBP) in water samples. mdpi.comdntb.gov.uaresearchgate.net This involves synthesizing haptens and conjugating them with fluorescent molecules like 5-aminomethylfluorescein (AMF) or dichlorotriazinylaminofluorescein (DTAF) to create tracers. dntb.gov.uapreprints.org Monoclonal antibodies (MAb) with high affinity and specificity for DBP are also produced. researchgate.net

By optimizing parameters such as antibody concentration and the choice of tracer, significant improvements in sensitivity have been achieved. One study reported the development of an FPIA using a monoclonal antibody against DBP that improved the limit of detection by a factor of 45 compared to previous methods using polyclonal antibodies. mdpi.comresearchgate.net The resulting assay showed a limit of detection (LOD) of 7.5 ng/mL and a 50% inhibition concentration (IC50) of 40 ng/mL. mdpi.comdntb.gov.ua The validity of these FPIA methods is often confirmed by comparing the results with those obtained from a standard method like GC-MS, with studies showing good correlation. mdpi.comdntb.gov.uapreprints.org

Table 2: Performance of FPIA Methods for Dibutyl Phthalate (DBP) Detection

| Antibody Type | Tracer | IC50 | LOD | Recovery Rate (in water) | Reference |

|---|---|---|---|---|---|

| Monoclonal | DBP-AMF | 40 ng/mL | 7.5 ng/mL | 85-110% | mdpi.comdntb.gov.uaresearchgate.net |

| Monoclonal | DBP-AMF | 40 ng/mL | 10 ng/mL | 85-110% | preprints.org |

| Polyclonal | DBP-EDF | - | 350 ng/mL | - | mdpi.compreprints.org |

| Polyclonal | - | - | 3 µg/mL | - | publichealthtoxicology.com |

The performance of any immunoassay is fundamentally dependent on the quality of the antibodies used. Significant advancements have been made in generating antibodies with high specificity and affinity for small molecules like phthalates. This process begins with the design and synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to be immunogenic. For DBP, a common hapten is di-n-butyl-4-aminophthalate. nih.gov

Both polyclonal and monoclonal antibodies have been developed for phthalate detection. publichealthtoxicology.comnih.gov While polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the antigen, monoclonal antibodies are a homogeneous population that recognizes a single specific epitope, often leading to higher specificity and better consistency between batches. nih.gov An enzyme-linked immunosorbent assay (ELISA) developed using a specific monoclonal antibody against DBP reported an IC50 value of 33.6 ng/mL with low cross-reactivity (<5%) for other phthalate esters. nih.gov This highlights the ability to produce antibodies that can distinguish DBP from its structurally similar analogs.

Beyond traditional ELISA and FPIA, antibody-based recognition is being integrated into novel sensor platforms. For example, electrochemical immunosensors have been developed where the antibody-antigen binding event is translated into a measurable electrical signal, offering high sensitivity with detection limits reported in the picogram per milliliter (pg/mL) range. ccspublishing.org.cn

Methodological Challenges in Environmental and Biological Sample Analysis

Despite the availability of advanced analytical methods, the accurate analysis of di-sec-butyl phthalate, particularly at trace concentrations, is fraught with challenges. The most significant and pervasive issue is background contamination. nih.govcdc.govresearchgate.net Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, glassware, and sampling equipment. nih.govcdc.gov This widespread presence can lead to the introduction of the analyte during sample collection, preparation, or analysis, making it difficult to accurately measure low levels (<10 ppb) in environmental and biological samples. nih.govcdc.gov Rigorous cleaning of all materials and systematic analysis of procedural blanks are essential to minimize and account for this contamination. scholarlinkinstitute.org

Another major challenge is the "matrix effect." Environmental samples (like soil or landfill leachate) and biological samples (like serum or food) are incredibly complex. researchgate.netresearchgate.net Co-extracted substances such as lipids, humic acids, and other organic matter can interfere with the analysis by suppressing or enhancing the instrument's signal, or by co-eluting with the target analyte, leading to inaccurate quantification. researchgate.net Extensive sample cleanup and preparation steps, such as solid-phase extraction or liquid-liquid extraction, are required to remove these interfering compounds. researchgate.netepa.gov

Furthermore, achieving the low detection limits necessary for assessing human exposure and environmental risk requires highly sensitive instrumentation and meticulous method development. nih.gov For biological monitoring, the rapid metabolism of the parent phthalates necessitates the analysis of their metabolites, which requires separate, validated methods and certified analytical standards that may not always be accurate or available. researchgate.netoup.com

Mitigation of External Contamination in Laboratory Procedures

Phthalates, including DsBP, are pervasive in the laboratory environment, leaching from plastic products, solvents, and even present in airborne dust. This omnipresence can lead to significant blank contamination, potentially invalidating analytical results. europa.eumdpi.com Strict control measures are imperative to minimize this background interference.

Key strategies to reduce external contamination include:

| Source of Contamination | Mitigation Strategy | Reference |

|---|---|---|

| Plastic Labware (e.g., containers, pipette tips, tubing) | Use all-glass or stainless steel apparatus. Avoid PVC and other plastics. | europa.eubio-conferences.org |

| Reagents and Solvents | Use high-purity, phthalate-free solvents (e.g., HPLC grade). Purify solvents by distillation if necessary. | cannabissciencetech.com |

| Glassware Surfaces | Wash thoroughly, rinse with high-purity solvent, and bake at high temperatures (e.g., 400°C for 4 hours). | europa.eu |

| Laboratory Air and Dust | Work in a clean, dedicated laboratory space. Avoid PVC flooring and other plastic items. Use a fume hood. | europa.eu |

| Sample Containers and Caps (B75204) | Use glass vials with phthalate-free caps (e.g., PTFE-lined). Store samples in their original packaging when possible. | europa.eubio-conferences.org |

Optimization of Sample Preparation and Extraction Protocols

The extraction of DsBP from various matrices, such as beverages, oils, or biological tissues, is a critical step that dictates the sensitivity and reliability of the analysis. The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com The choice of method often depends on the sample matrix, the required detection limits, and the available equipment.

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents like n-hexane, dichloromethane, and ethyl acetate (B1210297) are frequently used. mdpi.comresearchgate.net While effective, LLE can be time-consuming and requires large volumes of high-purity (and often hazardous) solvents, which increases the risk of contamination. researchgate.net

Solid-Phase Extraction (SPE) has become a preferred alternative as it uses significantly less solvent, can be automated, and provides cleaner extracts. sigmaaldrich.com For phthalates, reversed-phase sorbents like C18 are commonly employed. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a small volume of an appropriate organic solvent. researchgate.net The efficiency of SPE can be influenced by factors such as sorbent type, sample pH, and the choice of elution solvent.

More advanced techniques like dispersive liquid-liquid microextraction (DLLME) and matrix solid-phase dispersion (MSPD) have also been developed to offer high enrichment factors with minimal solvent use. mdpi.commdpi.com Final analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provide the necessary selectivity and sensitivity to distinguish DsBP from its isomers and other compounds. mdpi.comnih.gov

| Extraction Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and immiscible organic solvent. | n-Hexane, Dichloromethane | Well-established, good for many sample types. | Large solvent volume, risk of contamination, can form emulsions. | mdpi.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent, followed by selective elution. | C18, Florisil | Reduced solvent use, high enrichment, easily automated, cleaner extracts. | Sorbent costs, potential for analyte breakthrough if not optimized. | mdpi.comsigmaaldrich.comresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the sample, forming a cloudy solution for extraction. | n-Heptane (extractor), Acetone (disperser) | Very low solvent use, rapid, high enrichment factor. | More complex optimization, matrix effects can be significant. | mdpi.com |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperatures and pressures. | n-Hexane | Fast, efficient for solid/semi-solid samples, automated. | Requires specialized equipment, high initial cost. | scirp.org |

Biomarker Analysis in Human Biomonitoring Studies

Human biomonitoring assesses internal exposure to chemicals by measuring the parent compound or its metabolites in biological specimens. jst.go.jp For phthalates, metabolites are the preferred biomarkers because the parent diesters are rapidly metabolized and their measurement is highly susceptible to external contamination during sample handling. nih.gov

Measurement of this compound Metabolites in Urine (e.g., Monobutyl Phthalate (MBP) and Oxidized Metabolites)

After exposure, this compound is hydrolyzed by esterases into its primary monoester metabolite, mono-sec-butyl phthalate (MsBP). This monoester can then undergo further oxidation on its alkyl chain to form secondary, oxidized metabolites. jst.go.jpresearchgate.net These metabolites, which are more water-soluble, are then excreted in the urine. jst.go.jp Urine is the preferred matrix for phthalate biomonitoring due to its non-invasive collection and the higher concentrations of metabolites compared to other matrices like blood. nih.govnih.gov

While the primary metabolite of di-n-butyl phthalate (DnBP) is mono-n-butyl phthalate (MnBP) and that of di-iso-butyl phthalate (DiBP) is mono-iso-butyl phthalate (MiBP), the specific primary metabolite for DsBP is MsBP. d-nb.infoepa.gov Analytical methods, typically LC-MS/MS, are sensitive enough to separate these isomeric monoesters. nih.gov Studies on the metabolism of DnBP and DiBP show that a significant portion of the dose is excreted as the primary monoester, but secondary oxidized metabolites are also formed. epa.govepa.gov For instance, oxidized metabolites of DnBP include 3-hydroxy-MnBP (3OH-MnBP). epa.gov The use of these secondary metabolites as additional biomarkers can be valuable because they are specific to endogenous metabolism and not subject to external contamination. researchgate.net

Detection in Other Biological Matrices (e.g., blood, breast milk, semen, amniotic fluid)

While urine is the primary matrix for biomonitoring, DsBP and its metabolites have been detected in other biological fluids, which can provide insights into distribution within the body and potential transfer to vulnerable populations like fetuses and infants. nih.gov

The analysis in these matrices is often more complex than in urine due to higher lipid content and lower analyte concentrations, requiring sensitive and highly specific analytical methods like LC-MS/MS. nih.govresearchgate.net

| Biological Matrix | Detected Compound(s) | Significance | Analytical Challenges | Reference |

|---|---|---|---|---|

| Urine | Mono-n-butyl phthalate (MnBP), Mono-iso-butyl phthalate (MiBP), Oxidized Metabolites | Primary matrix for biomonitoring; reflects recent exposure. High concentrations. | Requires chromatographic separation of isomers (e.g., MsBP from MnBP/MiBP). | nih.govnih.govd-nb.info |

| Blood / Serum | Parent DBP, Monoester Metabolites (e.g., MBP/MiBP) | Represents circulating levels and internal dose. | Very low concentrations; high risk of contamination from collection/processing equipment. | nih.govresearchgate.netnih.govresearchgate.net |

| Breast Milk | Parent DBP, Monoester Metabolites | Indicates potential exposure route for nursing infants. | Complex lipid matrix; low concentrations. | nih.govnih.govresearchgate.net |

| Semen | Parent DBP | Indicates exposure and presence in the male reproductive system. | Complex matrix. | nih.govnih.govchem-soc.si |

| Amniotic Fluid | Parent DBP, Monoester Metabolites | Confirms placental transfer and direct fetal exposure. | Low sample volume; very low concentrations. | nih.govchem-soc.siresearchgate.net |

Human Exposure Assessment and Biomonitoring of Di Sec Butyl Phthalate

Population-Level Exposure Characterization

Biomonitoring studies have consistently demonstrated ubiquitous exposure to various phthalates, including the isomeric group of dibutyl phthalates which includes Di-sec-butyl phthalate (B1215562), within the general population. The measurement of urinary metabolites is the preferred method for assessing human internal exposure due to the rapid metabolism and excretion of the parent compounds. nih.govnih.gov

The National Health and Nutrition Examination Survey (NHANES), conducted by the U.S. Centers for Disease Control and Prevention (CDC), provides extensive data on the exposure of the U.S. population to environmental chemicals. nih.gov Analysis of urine samples from NHANES participants has revealed widespread exposure to dibutyl phthalates. The primary metabolites of di-n-butyl phthalate (DnBP) and di-isobutyl phthalate (DiBP), which are isomers of DSBP, are mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP), respectively. epa.gov

NHANES data from 1999-2000 showed that metabolites of diethyl phthalate (DEP), dibutyl phthalate (DBP), benzylbutyl phthalate (BBzP), and di-(2-ethylhexyl) phthalate (DEHP) were detected in more than 75% of the samples analyzed, indicating extensive exposure in the United States. nih.gov Children often exhibit higher urinary concentrations of some phthalate metabolites compared to adolescents and adults. nih.govnih.gov Specifically, children aged 6-11 have been found to have higher levels of DBP metabolites than other age groups. nih.gov

Data from various NHANES cycles have been compiled to understand the distribution of these metabolites in the population. For instance, in the 2007–2008 survey, the median and 95th percentile urinary concentrations for DBP metabolites were 29 µg/L and 147 µg/L, respectively, for all participants. epa.gov

Table 1: Detection Frequency and Urinary Concentrations of Dibutyl Phthalate (DBP) Metabolites in the U.S. Population (NHANES)

While NHANES provides a detailed picture of exposure in the U.S., studies from other parts of the world indicate that phthalate exposure is a global phenomenon. Research in Germany has established a long-term time series of human exposure to various phthalates, spanning 28 years, which allows for the observation of trends in that population. umweltprobenbank.de Similarly, studies in Sweden have monitored phthalate metabolite levels in pregnant women, providing valuable data on exposure during a critical developmental window. kb.se

Comparisons across different populations reveal geographic variability in exposure levels. For instance, a Swedish study indicated that pregnant women in the SELMA study had slightly higher exposure to butyl-benzyl phthalate (BBzP) and di-butyl phthalate (DBP) compared to levels reported in other studies. kb.se Furthermore, a comparison of phthalate biomarker concentrations in pregnant women in California with other populations showed more than a two-fold difference in exposure for some phthalate biomarkers across countries. escholarship.org These differences may be attributable to variations in consumer products, dietary habits, and regulatory measures in different regions.

Temporal Trends in Human Internal Exposure

Analysis of biomonitoring data over time has revealed significant shifts in exposure to different phthalates. In the United States, data from NHANES between 2001 and 2010 showed a notable decrease in the urinary concentrations of metabolites of DnBP, BBzP, and DEHP. nih.govescholarship.org Specifically, the least square geometric mean (LSGM) concentrations of mono-n-butyl phthalate (MnBP) decreased by 17% between 2001–2002 and 2009–2010. nih.govescholarship.org This decline in exposure to certain phthalates may be a result of legislative actions and public awareness campaigns that have led to their substitution in various consumer products. nih.govescholarship.org

Conversely, during the same period, there was a significant increase in exposure to other phthalates, such as diisobutyl phthalate (DiBP) and diisononyl phthalate (DiNP), which are often used as replacements. nih.govnih.gov The LSGM concentrations of monoisobutyl phthalate (MiBP) increased by 206% from 2001–2002 to 2009–2010. nih.govescholarship.org This suggests a shift in the types of phthalates to which the population is exposed.

Similar trends have been observed in other countries. In Sweden, a study of pregnant women between 2007 and 2010 also found that levels of older phthalates, such as DEHP, decreased, while concentrations of replacement compounds increased. kb.se These findings underscore the dynamic nature of human exposure to phthalates, which is influenced by changes in industrial use and regulation.

Identification and Quantification of Exposure Sources and Pathways

Humans are exposed to Di-sec-butyl phthalate and other phthalates through multiple sources and pathways, including dietary intake, inhalation of indoor air, and ingestion of dust. nih.gov

Diet is considered a major route of exposure to many phthalates. nih.govnih.govmdpi.com These compounds can migrate from food packaging materials into the food itself. nih.govmdpi.com Phthalates have been detected in a wide range of food items, and the levels can vary significantly.

A review of food monitoring and epidemiological data found that high concentrations of di-2-ethylhexyl phthalate (DEHP), a high-molecular-weight phthalate, were consistently observed in poultry, cooking oils, and cream-based dairy products. scispace.com Consumption of meat, poultry, fish, and dairy products has been associated with higher levels of DEHP metabolites. nih.govscispace.com For lower-molecular-weight phthalates, such as diethyl phthalate (DEP), vegetable consumption has been linked to exposure. nih.gov

The European Food Safety Authority (EFSA) has estimated aggregated dietary exposure for several phthalates, including DBP. europa.eu For mean and high consumers in Europe, the estimated dietary exposure for a group of phthalates including DBP was 0.9–7.2 and 1.6–11.7 μg/kg of body weight per day, respectively. europa.eu

Table 2: Food Categories Associated with Phthalate Exposure

Inhalation of indoor air and ingestion of contaminated dust are also significant pathways of exposure to phthalates. nih.govnih.gov Phthalates are semi-volatile organic compounds and can be released from various consumer products found in homes, such as building materials, furniture, and clothing. ovid.com

Studies have measured the concentrations of phthalates in indoor air and dust. One study in China found that the concentrations of dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were in the same order of magnitude in indoor air. researchgate.net The contribution of indoor air to DBP exposure was estimated to be 28% of the total daily intake in that study, suggesting that inhalation is a noteworthy route of exposure for this compound. researchgate.net In contrast, the contribution of indoor dust to phthalate exposure was found to be less than 1%. researchgate.net

The presence of polyvinyl chloride (PVC) materials in homes has been associated with higher levels of phthalates in house dust and has been linked to allergic diseases in some epidemiological studies. ovid.com This highlights the importance of the indoor environment as a source of phthalate exposure.

Dermal Absorption from Consumer Products and Environment

The skin serves as a significant route for human exposure to low-molecular-weight phthalates, a category that includes this compound and its isomers. Dermal absorption can occur through two primary pathways: direct contact with consumer products containing the compound and uptake from the surrounding environment, particularly indoor air and dust.

Beyond direct contact, emerging research has identified the dermal uptake of phthalates directly from indoor air as a previously underestimated exposure pathway. nih.govnih.govnih.gov Studies have experimentally confirmed that certain phthalates present in the air can be absorbed through the skin, contributing meaningfully to the total body burden. nih.govnih.govnih.gov This is particularly relevant for semi-volatile organic compounds (SVOCs) like phthalates, which are released from various products into the indoor environment.

One study investigating the transdermal uptake of Diethyl phthalate (DEP) and DBP from the air found that this route of exposure could be comparable to or even greater than inhalation. nih.gov The research highlighted that while higher-molecular-weight phthalates have a lower tendency for dermal absorption from the air due to their lower gas-phase concentrations, low-molecular-weight phthalates like DBP are more readily absorbed through this pathway. nih.gov

The concentration of phthalates on the skin surface, which is a prerequisite for dermal absorption, can be influenced by levels in the surrounding environment. Higher concentrations of certain phthalates in indoor and outdoor air have been linked to higher levels on the skin, as measured by skin wipes. researchgate.net This suggests a direct link between environmental contamination and the potential for dermal exposure.

Factors such as the use of personal care products and the presence of phthalates in indoor dust can also contribute to dermal exposure. researchgate.net Phthalates are not chemically bound to the plastic materials they are added to, allowing them to be released into the environment over time. everycrsreport.com This can lead to the contamination of dust, which can then come into contact with the skin.

Contributions from Specific Product Categories (e.g., plastics, personal care products, medical devices, pharmaceuticals)

The widespread use of this compound and its isomers in a variety of consumer and medical products is a primary driver of human exposure. These compounds are utilized for their plasticizing and solvent properties, leading to their presence in numerous everyday items.

Plastics:

Phthalates are fundamental components in the manufacturing of flexible polyvinyl chloride (PVC) and other plastics. wikipedia.orgeverycrsreport.com Di-n-butyl phthalate (DBP) is a commonly used plasticizer that imparts softness and flexibility to otherwise rigid materials. atamanchemicals.com As phthalates are not covalently bonded to the polymer matrix, they can leach, migrate, or evaporate from plastic products, leading to human exposure. everycrsreport.com Consumer products made with flexible plastics that may contain DBP include:

Shower curtains thegoodscentscompany.com

Raincoats thegoodscentscompany.com

Vinyl coated fabrics thegoodscentscompany.com

Adhesives atamanchemicals.comthegoodscentscompany.com

Printing inks atamanchemicals.comthegoodscentscompany.com

The migration of phthalates from plastic packaging into food is also a recognized source of exposure. wikipedia.org

Personal Care Products:

The cosmetic industry has historically used phthalates in a range of products. fda.gov DBP has been utilized in nail polishes as a plasticizer to prevent brittleness and as a solvent for dyes. atamanchemicals.comdavidsuzuki.org Other personal care products that may contain low-molecular-weight phthalates include:

Fragrances (as a solvent and fixative) fda.gov

Hair sprays fda.gov

Aftershave lotions fda.gov

Cleansers fda.gov

Shampoos fda.gov

A survey of cosmetic and personal care products on the Canadian market detected Di-n-butyl phthalate (DnBP) and Diisobutyl phthalate (DiBP), among other phthalates. nih.gov DnBP was predominantly found in nail polish, with some presence in hair sprays, hair mousses, skin cleansers, and baby shampoos. nih.gov Dermal absorption from these products is a direct pathway of exposure. davidsuzuki.org

Medical Devices:

Phthalates are used as plasticizers in medical devices made from PVC to ensure flexibility and durability. namsa.com This includes a wide array of products such as:

Intravenous (IV) bags and tubing europa.eusgs.com

Blood bags namsa.com

Catheters namsa.com

Dialysis equipment namsa.com

The use of these devices can lead to significantly higher exposure to phthalates compared to the general population, particularly for patients undergoing intensive medical procedures. europa.eu Premature neonates in intensive care units are a group of special concern due to their high exposure relative to their body weight. europa.eu Leaching of phthalates from these devices into administered fluids or directly into the bloodstream is the primary route of exposure in a medical setting.

Pharmaceuticals:

Phthalates, including DBP, have been used as excipients in some pharmaceutical formulations. fda.gov Their primary role is as a plasticizer in the enteric coatings of tablets and capsules to control the release of the active drug ingredient. fda.gov This application is designed to prevent the drug from being released in the acidic environment of the stomach, allowing it to be absorbed in the intestine. fda.gov The U.S. Food and Drug Administration (FDA) has noted that DBP has been used in both prescription and non-prescription drug products. fda.gov Examples of medications that have contained DBP as an excipient include certain formulations of mesalamine and diltiazem. drugs.com Oral ingestion of these medications can be a direct source of phthalate exposure. fda.gov

Methodological Considerations in Exposure Assessment Epidemiology

The epidemiological study of phthalates, including this compound and its isomers, presents several methodological challenges that researchers must consider to ensure the accuracy and validity of their findings. These challenges primarily revolve around the assessment of exposure due to the unique properties of these compounds.

One of the main difficulties in assessing phthalate exposure is their short biological half-life. nih.gov Phthalates are rapidly metabolized and excreted from the body, typically within hours to a day. nih.gov This means that a single biological measurement, such as a spot urine sample, only reflects very recent exposure. nih.gov This temporal variability can be a significant source of exposure misclassification in epidemiological studies, particularly those investigating health outcomes that may result from chronic or long-term exposure. nih.gov

To address this limitation, researchers often collect multiple urine samples from study participants over time to better estimate long-term average exposure. nih.gov The intraclass correlation coefficient (ICC) is a statistical measure used to assess the temporal reliability of a biomarker. Studies have shown that the ICCs for metabolites of shorter-chain phthalates, like DBP and DiBP, are generally in the weak to moderate range, suggesting that a single measurement may not be a reliable indicator of long-term exposure. nih.gov

The measurement of phthalate metabolites in urine is the most common and preferred method for assessing exposure in epidemiological studies. nih.gov This approach has several advantages over measuring the parent compounds, including higher concentrations and detection rates. nih.gov Urinary biomarkers provide an integrated measure of exposure from all routes, including ingestion, inhalation, and dermal absorption. nih.gov However, this can also be a limitation, as it is difficult to distinguish the specific source or pathway of exposure from a urinary metabolite measurement alone. nih.gov

Another important consideration is the potential for contamination of laboratory equipment and solvents with phthalates, which can lead to an overestimation of exposure levels in environmental and biological samples. nih.gov Strict quality control and quality assurance protocols are essential to minimize this risk.

Finally, the increasing use of replacement chemicals for regulated phthalates, such as the use of DiBP as a substitute for DBP, needs to be considered in epidemiological studies. nih.gov This can lead to changing exposure patterns over time and may require the analysis of a broader range of phthalate metabolites to accurately capture the total exposure to these compounds.

Toxicological Research on Di Sec Butyl Phthalate and Its Metabolites

Endocrine Disrupting Mechanisms and Outcomes

Di-sec-butyl phthalate (B1215562), and more extensively studied isomers like di-n-butyl phthalate (DBP), are recognized as endocrine-disrupting chemicals (EDCs) that interfere with the body's hormonal systems. nih.gov These compounds can alter the function of hormone-dependent structures within the reproductive system. nih.gov Research indicates that the primary metabolite of DBP, mono-n-butyl phthalate (MBP), is also biologically active and contributes to these endocrine-disrupting effects. cpsc.govnih.gov

Exposure to dibutyl phthalate and its metabolites has been shown to significantly impair steroid hormone biosynthesis. nih.gov Mechanistic studies in human cell lines reveal that both DBP and its metabolite MBP can decrease the production of several key steroid hormones, including testosterone (B1683101), androstenedione, progesterone (B1679170), and corticosterone. nih.gov The inhibition of testosterone production by the fetal testis is a primary mechanism of its endocrine-disrupting action. oup.comoup.com

The disruption of steroidogenesis occurs through multiple modes of action:

Downregulation of Steroidogenic Enzymes : DBP can induce a dose-dependent decrease in the protein levels of key enzymes essential for hormone synthesis, such as CYP11A1 and HSD3β2. nih.gov Its metabolite, MBP, has been shown to significantly decrease levels of CYP17A1. nih.gov Fetal exposure to DBP also reduces the messenger RNA (mRNA) levels of several steroidogenic genes, including Cyp11a1, Cyp17a1, Scarb1, and Star. oup.com

Impaired Cholesterol Transport : Research using testis explants has demonstrated that DBP treatment can diminish the transport of cholesterol across the mitochondrial membrane, a critical initial step in the steroidogenesis pathway. oup.com

Induction of Oxidative Stress : DBP exposure has been found to induce oxidative stress, as indicated by increased levels of the protein oxidation marker nitrotyrosine in testicular cells. nih.govnih.gov This cellular stress can interfere with normal steroidogenic processes.

Interestingly, the effects of DBP and MBP can differ. For instance, in some studies, DBP increased cortisol concentration, while MBP led to a decrease. nih.gov

| Hormone/Enzyme | Effect of DBP/MBP Exposure | Research Finding |

| Testosterone | Decrease | Both DBP and MBP significantly decreased testosterone levels in human adrenocortical cells. nih.gov Testicular testosterone was also significantly decreased in mice exposed to DBP. nih.gov |

| Androstenedione | Decrease | Levels were significantly decreased in cell cultures exposed to DBP and MBP. nih.gov |

| Progesterone | Decrease | Production was reduced in human cells following exposure to DBP and MBP. nih.gov |

| CYP11A1 | Decrease | DBP induced a dose-dependent decrease in the levels of this steroidogenic protein. nih.gov |

| HSD3β2 | Decrease | DBP exposure led to reduced levels of this enzyme. nih.gov |

| CYP17A1 | Decrease | MBP, a metabolite, significantly decreased the levels of this enzyme. nih.gov |

Dibutyl phthalate is widely recognized for its anti-androgenic properties, primarily by reducing testosterone levels rather than by directly blocking the androgen receptor. nih.govoup.comnih.gov Fetal exposure in animal models leads to a reduction in testosterone production, which can interfere with the normal development of male reproductive organs. frontiersin.org This interference can result in a collection of developmental issues known as "phthalate syndrome," which includes malformations of the epididymis, vas deferens, and prostate. mdpi.com

While DBP does not demonstrate an affinity for the androgen receptor (AR), it can still influence androgen signaling pathways. oup.com Studies on human prostate cells have shown that DBP can alter the protein expression of both estrogen receptor α (ERα) and the androgen receptor. mdpi.com Although DBP alone did not appear to affect AR localization to the nucleus, when used in combination with testosterone, it resulted in continuous and persistent activation of the receptor. mdpi.com Phthalates can also compete with steroid hormones for binding to sex hormone-binding globulin (SHBG), which can alter the bioavailability of hormones like testosterone and disrupt the hormonal axis. plos.orgmdpi.com

Reproductive System Toxicity

The anti-androgenic and endocrine-disrupting activities of dibutyl phthalate translate into significant toxicity for the male reproductive system. nih.govmdpi.com The primary targets within the testis are the somatic cells—Leydig and Sertoli cells—which are crucial for testosterone production and sperm development. nih.govmdpi.com

Both Leydig cells, which produce testosterone, and Sertoli cells, which support sperm development, are vulnerable to the effects of DBP. nih.govmdpi.com Exposure to DBP has been shown to cause the apoptosis (programmed cell death) of both Leydig and Sertoli cells. nih.govmdpi.com

Effects on Leydig Cells:

Inhibited Steroidogenesis : DBP exposure is associated with reduced activity of lipid metabolism pathways and cholesterologenesis in Leydig cells, contributing to reduced testosterone synthesis. oup.com

Altered Gene Expression : Studies have shown that DBP can significantly reduce the expression of SREBP2, a key regulator of cholesterol metabolism, in fetal Leydig cells. oup.com

Histopathological Changes : In animal studies, exposure to DBP and similar phthalates like Diisobutyl phthalate (DiBP) resulted in Leydig cell hyperplasia (abnormal increase in cell number). dtu.dk

Effects on Sertoli Cells:

Altered Protein Expression : DBP exposure can increase the levels of Sertoli cell markers such as vimentin (B1176767) and SOX9, indicating cellular changes. nih.gov

Functional Disruption : In prepubertal rats, DBP metabolites have been shown to induce morphological changes in Sertoli cells and decrease their secretion of Androgen Binding Protein. frontiersin.org

Histopathological Changes : Sertoli cell vacuolization is a common finding in the testes of animals exposed to DBP and DiBP. dtu.dk

| Cell Type | Key Function | Documented Effects of Dibutyl Phthalate Exposure |

| Leydig Cells | Testosterone Production | Reduced testosterone synthesis, apoptosis, cellular hyperplasia, and altered gene expression (e.g., SREBP2). nih.govoup.comdtu.dk |

| Sertoli Cells | Spermatogenesis Support | Apoptosis, morphological changes, vacuolization, and altered expression of key cellular markers (e.g., vimentin, SOX9). nih.govnih.govdtu.dkfrontiersin.org |

The disruption of Leydig and Sertoli cell function by dibutyl phthalate ultimately impairs spermatogenesis and degrades sperm quality. nih.gov High-dose exposure in animal models has resulted in severe atrophy of the seminiferous tubules (the site of sperm production) and a complete loss of spermatogenesis. nih.gov

A meta-analysis of animal studies concluded that DBP exposure is negatively correlated with key sperm parameters. frontiersin.org Specific adverse effects include:

Reduced Sperm Count : Exposure to DBP has been shown to decrease the total number of mature sperm in the epididymis. frontiersin.orgnih.gov

Impaired Sperm Motility : A significant negative association has been found between DBP exposure and sperm motility. frontiersin.org

Increased Morphological Defects : Studies have observed a significant increase in the percentage of sperm with abnormal morphology following DBP exposure. frontiersin.orgnih.gov

| Sperm Parameter | Effect of Dibutyl Phthalate Exposure |

| Sperm Count | Negative Correlation / Decrease frontiersin.orgnih.gov |

| Sperm Motility | Negative Correlation / Decrease frontiersin.org |

| Sperm Morphology | Increase in Abnormalities frontiersin.orgnih.gov |

| Spermatogenesis | Disruption and Atrophy of Seminiferous Tubules nih.gov |

Male Reproductive System Impairments

Developmental Reproductive Anomalies (e.g., "Phthalate Syndrome")

Exposure to certain phthalates, including Di-n-butyl phthalate (DBP), during critical windows of fetal development has been linked to a collection of reproductive tract malformations in male offspring, often referred to as "phthalate syndrome". ceon.rsoup.com This syndrome is characterized by abnormalities such as hypospadias (an abnormal opening of the urethra), cryptorchidism (undescended testes), and a reduced anogenital distance. nih.gov

Research in animal models, particularly rats, has been crucial in elucidating the mechanisms behind these anomalies. In utero exposure to DBP has been shown to rapidly inhibit the production of testosterone and insulin-like factor 3 (INSL3) by fetal Leydig cells in the testes. oup.com This anti-androgenic activity during the late gestational period is a key factor in the disruption of normal male reproductive development. ceon.rs Studies have also observed the increased occurrence of multinucleated gonocytes in the fetal testis following DBP exposure. nih.gov The disruption of androgen-regulated development can lead to impaired differentiation of seminiferous tubules and accessory sex organs. ceon.rs

Bioinformatic analysis of fetal testis gene expression has revealed that DBP exposure is associated with the inhibition of pathways related to lipid metabolism, particularly those regulated by sterol regulatory element-binding protein (SREBP2), which is crucial for cholesterol synthesis in Leydig cells. oup.com This disruption of cholesterol metabolism is closely linked to the observed reduction in testosterone production. oup.com A meta-analysis of rodent studies confirmed that DBP exposure is negatively correlated with the weight of reproductive organs, including the testes, seminal vesicles, and prostate. nih.gov

Female Reproductive System Implications (General phthalate discussion with DBP as a key example)

The effects of phthalates on the female reproductive system are also a significant area of research, with DBP serving as a key example of a compound with disruptive potential. oup.com Phthalates are known endocrine disruptors that can interfere with hormonal balance and affect the function of hormone-dependent structures within the female reproductive system. nih.gov Studies in female mice have shown that DBP exposure can lead to a significant decrease in uterine weight and, at higher doses, ovarian weight. ijpsr.com This is further reflected in lower gonadosomatic and uterosomatic indices. ijpsr.com

DBP has been found to disrupt follicular reproductive cycles by interfering with hormone signaling in the ovary. arizona.edu Specifically, it can alter the insulin-like growth factor (IGF) signaling pathway, which is essential for proper follicle growth and egg development, potentially leading to reduced fertility and decreased egg number and quality. arizona.edu Histological observations in DBP-treated mice revealed fewer healthy and growing follicles. ijpsr.com

Hormonally, DBP exposure can lead to significantly lower serum estradiol (B170435) levels while progesterone levels may remain normal. ijpsr.com However, other studies have reported that DBP can elevate serum estradiol and progesterone levels, which could compromise egg quality. nih.gov In cultured rat granulosa cells, DBP was found to inhibit the follicle-stimulating hormone (FSH)-induced expression of estradiol, progesterone, and aromatase. oup.com It also suppressed the expression of KIT ligand (KITLG), a critical cytokine for oocyte growth and maturation. oup.com Furthermore, DBP treatment resulted in altered estrous cyclicity in mice. ijpsr.com

Table 1: Effects of Di-n-butyl Phthalate (DBP) on the Female Reproductive System in Mice This table is based on data from a study on adult female mice treated for 10 days.

| Parameter | Low Dose Effect | High Dose Effect | Source |

|---|---|---|---|

| Organ Weight | |||

| Uterine Weight | Decreased Significantly | Decreased Significantly | ijpsr.com |

| Ovarian Weight | No Significant Change | Decreased Significantly | ijpsr.com |

| Hormone Levels | |||

| Serum Estradiol | Decreased Significantly | Decreased Significantly | ijpsr.com |

| Serum Progesterone | Normal | Normal | ijpsr.com |

| Ovarian/Uterine Changes | |||

| Healthy Follicles | Reduced Number | Reduced Number | ijpsr.com |

| Estrous Cyclicity | Altered | Altered | ijpsr.com |

| Antioxidant Enzymes | |||

| SOD, CAT, GPx (Ovary) | Decreased Significantly | Decreased Significantly | ijpsr.com |

| SOD, CAT, GPx (Uterus) | Decreased Significantly | Decreased Significantly | ijpsr.com |

Immunomodulatory Effects and Immunotoxicity

DBP has been shown to exert immunotoxic effects, particularly on macrophages, which are key components of the immune response. nih.gov In vitro studies using murine peritoneal macrophages demonstrated that while high doses of DBP were cytotoxic, moderate doses led to significant functional impairments. nih.gov

Specifically, treatment with DBP resulted in decreased expression of surface molecules such as CD36, CD80, and MHC-II. nih.gov This was accompanied by a significantly reduced phagocytic capacity for both apoptotic cells and Escherichia coli. nih.gov Furthermore, DBP treatment led to a decrease in cytokine production and impaired the antigen-presenting capacity of macrophages. nih.gov The reduced immunogenicity and antigen presentation were confirmed through mixed lymphocyte reaction assays and delayed-type hypersensitivity assays. nih.gov Research also indicates that DBP can suppress the immune system by reducing the functionality of human blood lymphocytes, affecting their viability and cytokine secretion. nih.gov

Hepatic and Metabolic Dysregulation

The liver is a primary site for the biotransformation and detoxification of phthalates, and exposure to DBP has been linked to hepatotoxicity and metabolic disturbances. mdpi.comscilifelab.se Studies in rats have shown that DBP exposure can induce liver lipid metabolism disorders. researchgate.netnih.gov DBP was found to activate the PPARα signaling pathway and affect the expression of proteins involved in lipid biosynthesis, such as SREBP, FAS, and GPAT, leading to hyperlipidemia and abnormal liver function. researchgate.netnih.gov

Transcriptome analysis of liver tissue from mice exposed to DBP revealed persistent effects on gene expression, with significant alterations in energy and lipid metabolism pathways. scilifelab.se These molecular changes were corroborated by tissue analysis showing that DBP induced disorganization, lipid accumulation, and increased levels of TNF-α, ATP, and glucokinase in the liver. scilifelab.se Such findings suggest a potential role for DBP in the development of non-alcoholic fatty liver disease. scilifelab.se Phthalate exposure, in general, has been associated with the progression of non-alcoholic fibrosis and necrosis in the liver of rats. mdpi.com

Induction of Oxidative Stress and Associated Cellular Damage

A significant mechanism underlying the toxicity of DBP is the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. mdpi.com Phthalates are known to generate ROS, which can lead to cellular damage. belmagumusel.com

In studies on fish, exposure to DBP was shown to induce oxidative stress in brain tissue, evidenced by altered activities of antioxidant enzymes like superoxide (B77818) dismutase, catalase, glutathione (B108866) reductase, and glutathione peroxidase. nih.gov This was accompanied by a reduction in total antioxidant capacity and an increase in hydrogen peroxide and lipid peroxidation levels. nih.gov Similar effects on antioxidant enzymes (superoxide dismutase, catalase, and glutathione peroxidase) were observed in the ovary and uterus of female mice treated with DBP. ijpsr.com In male rats, DBP treatment decreased serum total antioxidant capacity and the activities of testicular antioxidant enzymes. nih.gov This DBP-induced oxidative stress is considered a potential mechanism for its testicular toxicity. nih.gov In human lymphocytes, DBP has been shown to cause mitochondrial and lysosomal damage induced by glutathione depletion and oxidative stress. nih.gov

Developmental Toxicity Beyond Reproductive System

Beyond its well-documented effects on the reproductive system, DBP exposure during development can lead to toxicity in other systems. Studies have linked DBP to neurotoxic effects, with research suggesting a correlation between the oxidative stress it induces and neurotoxicity. nih.govresearchgate.net Exposure to DBP in fish resulted in altered levels of neurotransmitters, including acetylcholine, dopamine, adrenaline, noradrenaline, and serotonin, indicating a disruption of the neurotransmitter system. nih.gov

In rats, prenatal exposure to DBP has been associated with anorectal malformations in male offspring, including anal atresia. nih.gov Gestational exposure studies in rats have also shown a dose-related decrease in fetal weight. researchgate.net At higher doses, an increased incidence of visceral and skeletal malformations, such as fused sternebrae and retarded ossification of vertebrae, has been observed. researchgate.net Studies on zebrafish have demonstrated that DBP can induce cell death, including apoptosis and autophagy, in primary brain cells, suggesting a potential for degrading brain cells and altering biochemical processes in the nervous system. nsf.govresearchgate.net

Investigation of Genotoxicity and Carcinogenicity

The genotoxicity of DBP, or its potential to damage DNA, has been investigated in various studies with some conflicting results. Several studies suggest that phthalates can cause genotoxicity by generating ROS. belmagumusel.comnih.gov Using the Comet assay, a method for detecting DNA damage, studies have shown that DBP can produce significant DNA damage in human mucosal cells of the upper aerodigestive tract and in peripheral lymphocytes. belmagumusel.com Another study demonstrated a link between oxidative stress and genetic instability in the neuronal tissue of rats exposed to DBP over generations. researchgate.net

However, a comprehensive review by the Australian Industrial Chemicals Introduction Scheme concluded that, based on a weight-of-evidence approach from a variety of in vitro and in vivo studies, DBP is considered to be non-genotoxic in both somatic and germ cells. industrialchemicals.gov.au

Regarding its carcinogenicity, there is limited data available. The U.S. Environmental Protection Agency (EPA) has classified DBP as a 'Group D' carcinogen, which means it is not classifiable as to human carcinogenicity due to a lack of definitive data. ceon.rs

Table 2: Summary of Genotoxicity Findings for Di-n-butyl Phthalate (DBP)

| Study Type | Cell/Tissue Type | Finding | Conclusion | Source |

|---|---|---|---|---|

| In vitro (Comet Assay) | Human Mucosal Cells & Lymphocytes | Induced DNA strand breaks | Genotoxic effect observed | belmagumusel.com |

| In vivo (Generational Study) | Rat Neuronal Tissue | Increased DNA damage linked to oxidative stress | DBP caused genetic instability | researchgate.net |

| In vitro | Human Breast Cancer Cells | Contributed to high proliferation | Potential xenoestrogenic impact | belmagumusel.com |

| Weight-of-Evidence Review | Various in vitro and in vivo | Overall evidence does not support genotoxicity | Considered non-genotoxic | industrialchemicals.gov.au |

In Vitro and In Vivo Toxicological Model Systems

Extensive literature searches for toxicological data specific to Di-sec-butyl phthalate (DSBP) within various model systems have revealed a significant lack of dedicated research on this particular compound. While numerous studies are available for its isomers, such as Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP), information focusing solely on the toxicological effects of this compound is not available in the current scientific literature. The following sections detail the absence of research findings for DSBP within the specified toxicological models.

Rodent Models for Developmental and Adult Exposure Studies

There is a notable absence of published toxicological studies investigating the effects of this compound exposure in rodent models. Searches for research on developmental or adult exposure to this specific phthalate isomer did not yield any studies detailing its effects on reproductive, developmental, or other systemic endpoints in rat or mouse models. Consequently, no data on parameters such as reproductive organ weights, sperm quality, hormonal alterations, or teratogenic effects specific to this compound can be provided.

Table 1: Summary of In Vivo Rodent Studies on this compound

No data available from published studies.

Three-Dimensional (3D) Cell Culture Models for Mechanistic Elucidation

The application of three-dimensional (3D) cell culture models for elucidating the mechanistic toxicology of this compound has not been documented in the scientific literature. While 3D models, such as organoids and spheroids, are increasingly used to investigate the mechanisms of toxicity for other phthalates, no studies were found that employed these advanced in vitro systems to explore the cellular or molecular effects of this compound. Therefore, there are no research findings to report on its mechanistic pathways as studied through 3D cell cultures.

Table 2: Application of 3D Cell Culture Models in this compound Research

No data available from published studies.

Human Cell Line Applications in Mechanistic Toxicology

Table 3: Mechanistic Studies of this compound Using Human Cell Lines

No data available from published studies.

Ecotoxicological Impacts of Di Sec Butyl Phthalate in Environmental Systems

Effects on Aquatic Biota

The presence of Di-sec-butyl phthalate (B1215562) in aquatic environments poses a significant threat to a range of organisms, from fish to invertebrates and algae. Its impact is observed in developmental abnormalities, reproductive issues, and the disruption of primary productivity.

Zebrafish (Danio rerio) embryos are a common model for studying the developmental toxicity of chemical compounds. Exposure to Di-sec-butyl phthalate has been shown to induce a range of adverse effects. At high concentrations, DSBP has proven to be lethal to zebrafish embryos hope.edu. Sublethal exposures are associated with a variety of developmental defects, including yolk-sac edema, spinal curvature, tail deformities, and cardiac defects researchgate.net.

Research has demonstrated that exposure to environmentally relevant concentrations of Di-butyl phthalate (DBP), an isomer of DSBP, can lead to significant developmental issues. For instance, exposure to 2.5 µM DBP resulted in defects in eye development in zebrafish at 96 hours post-fertilization, characterized by a decrease in the size of the lens and retina nih.gov. Furthermore, DBP exposure can inhibit the hatching of embryos and lead to severe teratogenic effects, with delayed yolk sac absorption and pericardial edema being common phenotypes nih.gov. Chronic exposure to low concentrations of DBP (43.8 μg/L) has been shown to impair the reproductive function of adult zebrafish, reducing egg production and altering gonadal histology researchgate.net.

Table 1: Effects of this compound on Zebrafish Embryos

| Endpoint | Observed Effect | Reference Concentration | Source |

|---|---|---|---|

| Mortality | Lethal at high concentrations | Not specified | hope.edu |

| Developmental Defects | Yolk-sac edema, spinal curvature, tail deformity, cardiac defects | Sublethal levels | hope.eduresearchgate.net |

| Eye Development | Decreased size of lens and retina | 2.5 µM | nih.gov |

| Hatching Rate | Significantly lower than control | 1-3 mg/L | nih.gov |

| Reproductive Function (Chronic Exposure) | Reduced egg production, altered gonadal histology | 43.8 µg/L | researchgate.net |

Daphnia magna, a small planktonic crustacean, is a crucial component of freshwater ecosystems and a key indicator species in ecotoxicology. Studies on the effects of DBP reveal that the timing of exposure is a critical factor determining the severity of the impact peercommunityin.orgresearchgate.net. While adult exposure may not show significant responses, exposure from the embryonic stage can lead to disturbances in survival, growth, and reproduction at concentrations in the µg/L range peercommunityin.orgresearchgate.net.

Chronic exposure to DBP has been found to reduce the lifespan of Daphnia magna nih.gov. Although it may not alter fecundity, it can lead to a reduction in body length after 14 days of exposure nih.gov. The toxic effects of DBP on Daphnia magna are concentration-dependent, with an IC50 (the concentration that immobilizes 50% of the population) value of 14.86 mg/L having been reported jpmsonline.com.

**Table 2: Ecotoxicological Effects of this compound on *Daphnia magna***

| Parameter | Effect | Key Findings | Source |

|---|---|---|---|

| Survival, Growth, Reproduction | Adverse effects | Effects observed at µg/L range when exposed from embryonic stage. peercommunityin.orgresearchgate.net | peercommunityin.orgresearchgate.net |

| Lifespan | Reduction | Significantly reduced at concentrations of 1 and 10 µM. nih.gov | nih.gov |

| Body Length | Reduction | Observed after 14 days of chronic exposure. nih.gov | nih.gov |

| Immobilization (IC50) | Immobilization | IC50 value of 14.86 mg/L. jpmsonline.com | jpmsonline.com |

Algae form the base of most aquatic food webs, and any toxicant that affects their growth and photosynthetic capacity can have cascading effects on the entire ecosystem. This compound has been shown to inhibit the growth and photosynthesis of green algae at concentrations higher than 10-5M researchgate.net.

For the green alga Chlorella emersonii, DBP inhibits growth and photosynthesis, with an IC50 value for CO2-dependent oxygen evolution of 3 x 10-4M researchgate.net. Similarly, for Chlorella vulgaris, the 24-hour EC50 (the concentration that causes a 50% effect on growth) of DBP was found to be 4.95 mg L−1, leading to a decrease in chlorophyll (B73375) a content mdpi.com. Studies on other freshwater algae like Scenedesmus obliquus and Chlorella pyrenoidosa have reported 96-hour EC50 values of 15.3 and 3.14 mg L−1, respectively mdpi.com. The effect of DBP on photosynthesis has been localized to reactions within photosystem II researchgate.net.

Table 3: Inhibitory Effects of this compound on Algal Species

| Algal Species | Endpoint | Value | Source |

|---|---|---|---|

| Chlorella emersonii | IC50 (CO2-dependent O2 evolution) | 3 x 10-4M | researchgate.net |

| Chlorella vulgaris | 24h-EC50 (Growth) | 4.95 mg L−1 | mdpi.com |

| Scenedesmus obliquus | 96h-EC50 (Growth) | 15.3 mg L−1 | mdpi.com |

| Chlorella pyrenoidosa | 96h-EC50 (Growth) | 3.14 mg L−1 | mdpi.com |

Effects on Terrestrial Organisms and Soil Ecosystem Function

The contamination of soil with this compound can disrupt the delicate balance of the soil ecosystem, affecting microbial communities and plant life.

Soil microorganisms are vital for nutrient cycling and organic matter decomposition. The presence of DBP in soil can alter the structure and function of these microbial communities. DBP has been shown to have an inhibitory effect on the activity, diversity, and heterogeneity of microorganisms in soil nih.gov.

The impact on soil enzymes, which are crucial for biochemical processes, is complex. For example, increasing DBP dosage has been found to decrease the activity of protease, polyphenol oxidase, and β-glucosidase, while increasing the activities of dehydrogenase, urease, and acid phosphatase nih.gov. Furthermore, DBP can alter the carbon source utilization patterns of soil microorganisms, leading to an increased use of amines and carboxylic acids and a decreased use of carbohydrates and amino acids nih.gov. In salinized soils, DBP exposure has been observed to significantly decrease the abundance of soil microorganisms bohrium.com.

This compound can be taken up by plants from the soil, leading to a variety of phytotoxic effects. In barley (Hordeum vulgare), exposure to DBP has been recorded to cause a decline in all morphological indices, including dry weight, net primary productivity, and seed number per spike peerj.com. At lower concentrations, some phthalates may exhibit hormone-like properties, but at higher concentrations, they generally reduce plant growth researchgate.net.

DBP stress can also induce oxidative damage in plants. In cucumber seedlings (Cucumis sativus), DBP stress significantly affected enzyme activities and lipid peroxidation, causing damage to root cells nih.gov. For soybean seeds, DBP at concentrations below 1 mg/L stimulated germination and antioxidant enzyme activity, while concentrations above 1 mg/L were inhibitory bio-conferences.org. The exposure of barley plants to DBP led to significant alterations in the activities of antioxidative enzymes peerj.com.

Consequences of Bioaccumulation and Biomagnification in Ecosystems

This compound, a member of the broader Di-butyl phthalate (DBP) chemical family, is recognized for its potential to enter and persist in various environmental compartments. Its lipophilic nature suggests a tendency to bioaccumulate in the fatty tissues of living organisms. However, the extent of this accumulation and its subsequent biomagnification through the food web is often moderated by the metabolic capabilities of the organisms exposed. While DBP is expected to bioaccumulate based on its physicochemical properties, it is also readily metabolized, which can lead to lower-than-expected bioconcentration factors in some species. inchem.org The accumulation of DBP in an organism is significantly influenced by the organism's capacity for biotransformation, a process that generally becomes more efficient at higher trophic levels. nih.gov

The consequences of DBP's presence in ecosystems are varied, affecting organisms from the base of the food web to higher-order consumers. These impacts range from physiological disruption at the cellular level to broader effects on development, reproduction, and survival, thereby influencing the health and structure of entire ecosystems.

Impacts on Aquatic Life

Aquatic environments are primary sinks for DBP, leading to significant exposure for a wide range of organisms. Ecotoxicity studies have demonstrated adverse effects across various aquatic species, including algae, invertebrates, and fish, even at the low microgram-per-liter concentrations found in the environment. frontiersin.orgnih.gov